molecular formula C11H8NNaO2S B2563609 Sodium;5-benzyl-1,3-thiazole-2-carboxylate CAS No. 2305252-53-1

Sodium;5-benzyl-1,3-thiazole-2-carboxylate

Cat. No.: B2563609
CAS No.: 2305252-53-1
M. Wt: 241.24
InChI Key: OMSJHDDYRCMXMN-UHFFFAOYSA-M
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Description

Sodium;5-benzyl-1,3-thiazole-2-carboxylate is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a thiazole ring substituted with a benzyl group and a carboxylate group, with sodium as the counterion. This compound is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-benzyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-benzyl-1,3-thiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-benzyl-1,3-thiazole-2-carboxylic acid+NaOHThis compound+H2O\text{5-benzyl-1,3-thiazole-2-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-benzyl-1,3-thiazole-2-carboxylic acid+NaOH→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the carboxylate group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium;5-benzyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Sodium;5-benzyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

  • Sodium;5-methyl-1,3-thiazole-2-carboxylate
  • Sodium;5-phenyl-1,3-thiazole-2-carboxylate
  • Sodium;5-ethyl-1,3-thiazole-2-carboxylate

These compounds share a similar thiazole core but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its benzyl group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

sodium;5-benzyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Na/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSJHDDYRCMXMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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